3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile

indolizine-1-carbonitrile phosphatase inhibitor chemical procurement

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile (CAS 1223379-23-4, molecular formula C₁₅H₁₅N₃O₂, MW 269.30) is a tri-substituted indolizine derivative bearing a 3-formyl group, a 2-(morpholin-4-ylmethyl) side chain, and a 1-carbonitrile moiety. The compound belongs to the 3-substituted indolizine-1-carbonitrile family, a scaffold that has established precedent as a source of protein tyrosine phosphatase (PTP) inhibitors, particularly against bacterial MPtpA and MPtpB, with reported solid-phase synthetic access.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 1223379-23-4
Cat. No. B2428759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile
CAS1223379-23-4
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1COCCN1CC2=C(N3C=CC=CC3=C2C#N)C=O
InChIInChI=1S/C15H15N3O2/c16-9-12-13(10-17-5-7-20-8-6-17)15(11-19)18-4-2-1-3-14(12)18/h1-4,11H,5-8,10H2
InChIKeyKCMWPWLRGJNRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile (CAS 1223379-23-4) – Basic Identity and Procurement Baseline


3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile (CAS 1223379-23-4, molecular formula C₁₅H₁₅N₃O₂, MW 269.30) is a tri-substituted indolizine derivative bearing a 3-formyl group, a 2-(morpholin-4-ylmethyl) side chain, and a 1-carbonitrile moiety . The compound belongs to the 3-substituted indolizine-1-carbonitrile family, a scaffold that has established precedent as a source of protein tyrosine phosphatase (PTP) inhibitors, particularly against bacterial MPtpA and MPtpB, with reported solid-phase synthetic access [1]. As of the search date, this specific compound is listed on commercial sourcing platforms primarily as a research-grade building block, with typical catalog purity stated as 95% .

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile – Why In-Class Analogs Cannot Be Presumptively Interchanged


Within the indolizine-1-carbonitrile series, small variations in the 2-position (e.g., chloromethyl vs. morpholin-4-ylmethyl) and 3-position (formyl vs. acetyl vs. unsubstituted) are known to produce distinct protonation sites and electronic character, yet no head-to-head quantitative comparison isolating the morpholin-4-ylmethyl/formyl/1-carbonitrile substitution pattern from close analogs has been published in peer-reviewed literature or patents retrievable through public databases [1]. The established structure–activity relationships (SAR) in 3-substituted indolizine-1-carbonitriles demonstrate that phosphatase inhibitory potency is highly sensitive to substituent identity, and class-level potency ranges cannot be extrapolated to predict the performance of individual analogs without explicit experimental validation . Consequently, generic substitution between in-class candidates carries a scientifically unquantified risk of potency loss or altered selectivity profile.

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile – Quantitative Differentiation Evidence vs. Closest Analogs


Absence of Peer-Reviewed Quantitative Comparator Data as the Primary Selection Differentiator

A systematic search of PubMed, PubChem, BindingDB, ChemSpider, Google Patents, and major vendor technical datasheets (excluding excluded sources per protocol) returned zero primary research papers, patents, or authoritative database entries containing quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC) for 3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile (CAS 1223379-23-4). The closest structurally characterized analogs with published data are found in the 3-substituted indolizine-1-carbonitrile series reported by Weide et al. (2006), which includes compounds with 3-formyl substitution but without the 2-(morpholin-4-ylmethyl) group [1]. In contrast, 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS not disclosed, vendor-listed only) represents a close structural neighbor differing solely by chloromethyl vs. morpholin-4-ylmethyl at the 2-position, yet no head-to-head or cross-study comparable data exist to quantify the pharmacological or physicochemical impact of this substitution . This evidentiary void is itself the critical procurement-relevant differentiator: the compound is pre-validated within a bioactive scaffold class but lacks the quantitative benchmarking against specific analogs that would allow a user to prioritize it on measured performance grounds. Users selecting this compound do so for scaffold novelty, combinatorial library diversification, or the morpholine moiety's potential pharmacokinetic advantages, not on the basis of demonstrated superiority over named comparators.

indolizine-1-carbonitrile phosphatase inhibitor chemical procurement

3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile – Recommended Application Scenarios Based on Available Evidence


Scaffold-Hopping and Focused Library Design Targeting Bacterial Phosphatases

The indolizine-1-carbonitrile core is validated as a phosphatase inhibitor scaffold against MPtpA/MPtpB, enzymes critical to virulence in Mycobacterium tuberculosis and other pathogenic bacteria [1]. Incorporating the morpholin-4-ylmethyl substituent at the 2-position introduces a basic tertiary amine absent in previously characterized 3-formyl indolizine-1-carbonitriles. This structural feature is rationally expected to modulate solubility, cellular permeability, and target engagement, making the compound a logical candidate for hit-to-lead exploration. Users should prioritize this compound when seeking to diversify a pre-existing indolizine-1-carbonitrile library with a morpholine-bearing analog not represented in published SAR tables.

Synthetic Methodology Development for 2,3-Disubstituted Indolizine-1-carbonitriles

Published synthetic routes for indolizine-1-carbonitriles include 1,3-dipolar cycloaddition and solid-phase approaches that primarily generate 3-monosubstituted or diversely 2-aryl/alkyl derivatives [1]. The simultaneous presence of a 3-formyl group (a synthetic handle for further derivatization such as reductive amination or Knoevenagel condensation) and a 2-morpholin-4-ylmethyl group (introduced via Mannich-type or alkylation chemistry) makes this compound a valuable substrate for reaction optimization studies. Methodologists developing regioselective 2,3-difunctionalization protocols can use this compound as a characterization standard for evaluating new catalytic systems, as its NMR and mass spectral properties are well-defined .

Physicochemical and ADME Profiling of Morpholine-Containing Heterocycles

Morpholine substituents are widely employed in medicinal chemistry to improve aqueous solubility and modulate logP without substantially increasing molecular weight. The compound's computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 57.7 Ų place it within favorable oral drug-like chemical space. Procurement for dedicated physicochemical profiling (solubility, permeability, microsomal stability, CYP inhibition) is warranted when a project requires comparative ADME data across a series of indolizine-1-carbonitriles differentiated by the basic amine substituent. Users should pair this compound with 2-(chloromethyl)-3-formylindolizine-1-carbonitrile and 2-(hydroxymethyl)-3-formylindolizine-1-carbonitrile as matched molecular pairs to isolate the morpholine contribution.

Biological Screening as a Negative-Control or Selectivity Probe in PTP Assays

Given the established antiphosphatase activity of certain 3-substituted indolizine-1-carbonitriles [1], this compound may serve as a structurally matched inactive or differentially active analog in selectivity panels. If primary screening reveals that 3-formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile lacks PTP inhibitory activity despite the formyl substituent, it provides direct evidence that the 2-morpholin-4-ylmethyl group abrogates target engagement—a critical SAR data point. Procurement is justified for projects aiming to define the structural determinants of PTP inhibition within the indolizine chemotype.

Quote Request

Request a Quote for 3-Formyl-2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.